molecular formula C10H12N2O5 B1529501 Methyl 5-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-3-oxopentanoate CAS No. 1083380-37-3

Methyl 5-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-3-oxopentanoate

Cat. No.: B1529501
CAS No.: 1083380-37-3
M. Wt: 240.21 g/mol
InChI Key: KTDSLBMBZKWDOD-UHFFFAOYSA-N
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Description

Methyl 5-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-3-oxopentanoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-3-oxopentanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a pyridazine derivative with a keto acid ester. The reaction conditions often include the use of a base such as sodium hydroxide in an organic solvent like ethanol, followed by heating to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-3-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.

    Substitution: The pyridazine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a dihydroxy derivative.

Scientific Research Applications

Methyl 5-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-3-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-3-oxopentanoate exerts its effects involves its interaction with specific molecular targets. The pyridazine ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-3-oxopentanoate is unique due to its specific structure, which combines a pyridazine ring with a keto acid ester. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 5-(3,6-dioxo-1H-pyridazin-2-yl)-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-17-10(16)6-7(13)4-5-12-9(15)3-2-8(14)11-12/h2-3H,4-6H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDSLBMBZKWDOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CCN1C(=O)C=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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